(2E,4E,6E,8E,10E)-N-(2-hydroxy-5-oxocyclopenten-1-yl)-N'-[1-oxo-3-phenyl-1-[[(3S,7S,9R,16S,19S)-9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]dodeca-2,4,6,8,10-pentaenediamide
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Overview
Description
(2E,4E,6E,8E,10E)-N-(2-hydroxy-5-oxocyclopenten-1-yl)-N'-[1-oxo-3-phenyl-1-[[(3S,7S,9R,16S,19S)-9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]dodeca-2,4,6,8,10-pentaenediamide is a depsipeptide antibiotic originally isolated from a culture broth of Streptomyces species RK-1051. This compound contains two unusual amino acids, N-methylalanine and 4-methylproline, and features a pentaenone side chain. This compound is effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MIC = 25 µg/mL), and Gram-negative bacteria, including mutant forms of Escherichia coli and Pseudomonas aeruginosa (MICs = 200 µg/mL). it is not inhibitory to fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions: (2E,4E,6E,8E,10E)-N-(2-hydroxy-5-oxocyclopenten-1-yl)-N'-[1-oxo-3-phenyl-1-[[(3S,7S,9R,16S,19S)-9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]dodeca-2,4,6,8,10-pentaenediamide is typically isolated from the culture broth of Streptomyces species RK-1051. The isolation process involves fermentation, followed by extraction and purification steps.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces species RK-1051. The fermentation broth is subjected to extraction and purification processes to isolate the compound. The use of bioreactors and optimized fermentation conditions are crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions: (2E,4E,6E,8E,10E)-N-(2-hydroxy-5-oxocyclopenten-1-yl)-N'-[1-oxo-3-phenyl-1-[[(3S,7S,9R,16S,19S)-9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]dodeca-2,4,6,8,10-pentaenediamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically studied to understand the compound’s stability and reactivity under different conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can result in the formation of reduced analogs of this compound .
Scientific Research Applications
(2E,4E,6E,8E,10E)-N-(2-hydroxy-5-oxocyclopenten-1-yl)-N'-[1-oxo-3-phenyl-1-[[(3S,7S,9R,16S,19S)-9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]dodeca-2,4,6,8,10-pentaenediamide has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound for studying depsipeptide antibiotics and their chemical properties.
Biology: The compound is employed in research on bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: this compound’s antibacterial properties make it a potential candidate for developing new antibiotics to treat resistant bacterial infections.
Industry: The compound is used in the development of antibacterial coatings and materials for medical devices and surfaces
Mechanism of Action
(2E,4E,6E,8E,10E)-N-(2-hydroxy-5-oxocyclopenten-1-yl)-N'-[1-oxo-3-phenyl-1-[[(3S,7S,9R,16S,19S)-9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]dodeca-2,4,6,8,10-pentaenediamide belongs to the acyldepsipeptide (ADEP) class of antibiotics, which includes other compounds such as A54556 A and B. These compounds share a similar mechanism of action, targeting Clp-family proteins. this compound is unique due to its specific amino acid composition and pentaenone side chain, which contribute to its distinct antibacterial properties .
Comparison with Similar Compounds
- A54556 A
- A54556 B
- Bacitracin
- Colistin
- Daptomycin
(2E,4E,6E,8E,10E)-N-(2-hydroxy-5-oxocyclopenten-1-yl)-N'-[1-oxo-3-phenyl-1-[[(3S,7S,9R,16S,19S)-9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]dodeca-2,4,6,8,10-pentaenediamide’s unique structure and mechanism of action make it a promising candidate for further research and development in the field of antibiotics.
Properties
Molecular Formula |
C47H57N7O11 |
---|---|
Molecular Weight |
896 g/mol |
IUPAC Name |
(2E,4E,6E,8E,10E)-N-(2-hydroxy-5-oxocyclopenten-1-yl)-N'-[1-oxo-3-phenyl-1-[[(3S,7S,9R,16S,19S)-9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]dodeca-2,4,6,8,10-pentaenediamide |
InChI |
InChI=1S/C47H57N7O11/c1-29-25-36-47(64)65-28-34(45(62)53-24-16-19-35(53)46(63)52(4)31(3)42(59)48-30(2)44(61)54(36)27-29)50-43(60)33(26-32-17-12-11-13-18-32)49-39(57)20-14-9-7-5-6-8-10-15-21-40(58)51-41-37(55)22-23-38(41)56/h5-15,17-18,20-21,29-31,33-36,55H,16,19,22-28H2,1-4H3,(H,48,59)(H,49,57)(H,50,60)(H,51,58)/b6-5+,9-7+,10-8+,20-14+,21-15+/t29-,30?,31+,33?,34+,35+,36+/m1/s1 |
InChI Key |
ODKIYTBYJKALOK-CBLZGNHYSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2C(=O)OC[C@@H](C(=O)N3CCC[C@H]3C(=O)N([C@H](C(=O)NC(C(=O)N2C1)C)C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)/C=C/C=C/C=C/C=C/C=C/C(=O)NC5=C(CCC5=O)O |
Canonical SMILES |
CC1CC2C(=O)OCC(C(=O)N3CCCC3C(=O)N(C(C(=O)NC(C(=O)N2C1)C)C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C=CC=CC=CC=CC=CC(=O)NC5=C(CCC5=O)O |
Synonyms |
enopeptin A |
Origin of Product |
United States |
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